molecular formula C6H9NO B6264595 1-ethyl-1-isocyanatocyclopropane CAS No. 2649035-50-5

1-ethyl-1-isocyanatocyclopropane

Cat. No.: B6264595
CAS No.: 2649035-50-5
M. Wt: 111.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-1-isocyanatocyclopropane is an organic compound characterized by a cyclopropane ring substituted with an ethyl group and an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1-isocyanatocyclopropane typically involves the reaction of ethylcyclopropane with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require a controlled environment to prevent side reactions and ensure high yield. For example, the reaction may be carried out in an inert atmosphere with a suitable solvent such as dichloromethane at low temperatures to stabilize the reactive intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems to control the addition of reagents and the reaction temperature can help in achieving consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1-isocyanatocyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

    Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles, leading to ring-opening products.

    Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.

    Catalysts: Lewis acids or bases may be used to catalyze the ring-opening reactions of the cyclopropane ring.

    Solvents: Solvents such as dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products

    Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.

    Ring-Opened Products: Resulting from the addition of electrophiles to the cyclopropane ring.

Scientific Research Applications

1-ethyl-1-isocyanatocyclopropane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-1-isocyanatocyclopropane involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form stable bonds with nucleophiles, leading to the formation of ureas and carbamates. The cyclopropane ring, due to its ring strain, is prone to ring-opening reactions, which can be catalyzed by various reagents. These reactions are crucial in the compound’s applications in synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

    1-isocyanatocyclopropane: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.

    1-ethylcyclopropane: Lacks the isocyanate group, limiting its reactivity compared to 1-ethyl-1-isocyanatocyclopropane.

    Ethyl isocyanate: Lacks the cyclopropane ring, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to the combination of the strained cyclopropane ring and the reactive isocyanate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science.

Properties

CAS No.

2649035-50-5

Molecular Formula

C6H9NO

Molecular Weight

111.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.